molecular formula C10H15N3O3S B2403682 Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate CAS No. 79525-87-4

Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No.: B2403682
CAS No.: 79525-87-4
M. Wt: 257.31
InChI Key: BBIMPHRRXVJCFQ-UHFFFAOYSA-N
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Description

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C10H15N3O3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve high throughput and cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, leading to its therapeutic effects.

    Modulating Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.

    Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives, such as:

    2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use in corrosion inhibition and as a building block in organic synthesis.

    5-Phenyl-1,3,4-thiadiazol-2-amine: Investigated for its potential as an antimicrobial and anticancer agent.

    5-Methyl-1,3,4-thiadiazol-2-amine: Studied for its biological activities and applications in medicinal chemistry.

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate stands out due to its unique structural features and diverse range of applications in various fields.

Biological Activity

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

  • Molecular Formula : C₁₀H₁₅N₃O₃S
  • CAS Number : 79525-87-4
  • IUPAC Name : ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate

The biological activity of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, leading to therapeutic effects.
  • Receptor Modulation : It can interact with specific receptors, altering their activity and resulting in biological responses.
  • Disruption of Cellular Processes : It may interfere with DNA replication and protein synthesis.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate has shown promising results against various bacterial strains.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Potential

Thiadiazole derivatives have been evaluated for their anticancer properties. Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate has demonstrated cytotoxic effects in vitro against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast Cancer)10.5 ± 0.5
HeLa (Cervical Cancer)8.7 ± 0.3
A549 (Lung Cancer)9.8 ± 0.6

Study on Antitumor Activity

A study conducted on the effects of thiadiazole derivatives on cancer cells revealed that Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate exhibited significant apoptosis induction in HeLa cells through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of various thiadiazole compounds, Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate was found to be particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis .

Medicinal Chemistry

The compound is under investigation for its potential use as an anti-inflammatory and antimicrobial agent. Its mechanism of action may involve modulation of inflammatory pathways and inhibition of bacterial growth.

Agricultural Use

Due to its biological activity, Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is also being studied for potential applications as a pesticide or herbicide.

Properties

IUPAC Name

ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMPHRRXVJCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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